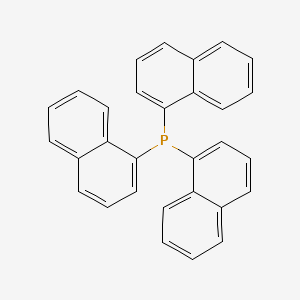
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate” is a complex organic molecule. It contains a trifluoroethyl group, a chlorophenyl group, and a methylbenzenesulfonate group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethyl group would likely add electronegativity to the molecule, while the chlorophenyl and methylbenzenesulfonate groups could contribute to the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the types of atoms in the compound and the bonds between them .Aplicaciones Científicas De Investigación
Radiolabeling and Imaging
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate has applications in the field of radiolabeling and imaging. Specifically, its derivatives have been utilized in synthesizing 18F-labeled compounds for positron emission tomography (PET) imaging. For instance, the compound was employed in the two-step synthesis of 18F-labeled vorozole analogues, which are potential PET tracers for aromatase imaging. The synthesis involved nucleophilic fluorination steps using the compound as a precursor, yielding compounds with high specific radioactivities (Erlandsson et al., 2008).
Organic Synthesis and Derivatization
The chemical is also significant in organic synthesis, particularly as a scaffold for further derivatization. For instance, derivatives of this compound have been utilized in the synthesis of 1,4-dihydropyridine, a versatile scaffold in medicinal chemistry. This scaffold is not only crucial in drug development but also serves as a hydrogen transfer reagent, mimicking reducing agents like NAD(P)H. This showcases the compound's utility in synthetic organic chemistry and its potential for creating a diverse range of molecular entities (Borgarelli et al., 2022).
Reactivity Studies
Studies have also been conducted on the reactivity of compounds structurally similar to 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate with various nucleophiles. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in synthetic chemistry. For example, systematic studies on the reactivity of derivatives with different classes of nucleophiles have been performed, highlighting the compound's versatility in chemical reactions (Forcellini et al., 2015).
Photolithography and Polymer Resists
Derivatives of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate have been explored as potential photoacid generators for photolithographic processes. These compounds are significant in the development of polymer resists used in the semiconductor industry. The ability of these compounds to generate acids upon irradiation makes them suitable for creating fine patterns on semiconductor substrates (Plater et al., 2019).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been investigated for their anti-corrosion properties. Specifically, the compound has been used to synthesize organic dyes with potential applications in corrosion inhibition, showcasing its utility in protecting metals and alloys from corrosive environments (Arrousse et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-2,2,2-trifluoroethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHJFWWNZKIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301302 |
Source


|
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
CAS RN |
907175-73-9 |
Source


|
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

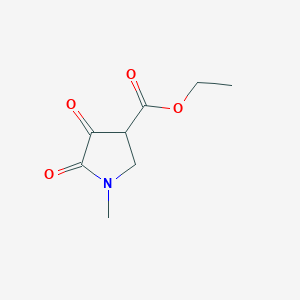
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)

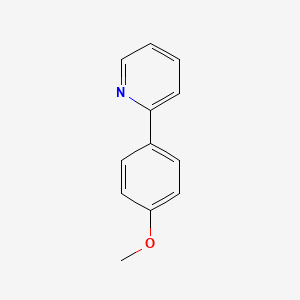
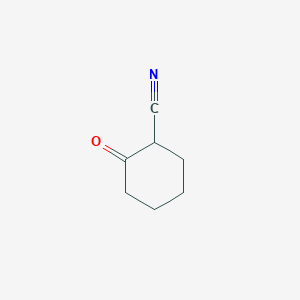

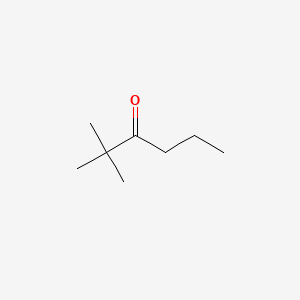
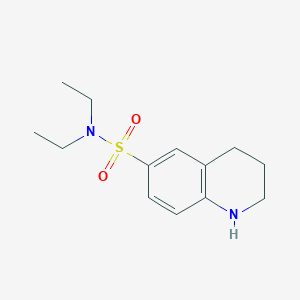
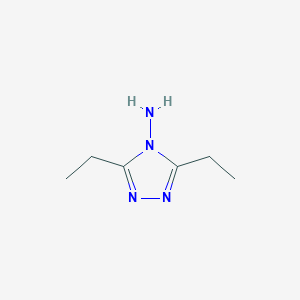
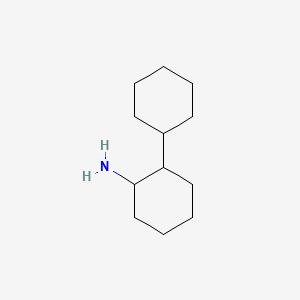
![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)
